5'-acetyl-7-methyl-3,3'-diphenyl-5,6,7,8-tetrahydro-1H,3'H-spiro[1-benzothieno[2,3-d]pyrimidine-2,2'-[1,3,4]thiadiazol]-4(3H)-one
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Overview
Description
5’-acetyl-7-methyl-3,3’-diphenyl-5,6,7,8-tetrahydro-1H,3’H-spiro[1-benzothieno[2,3-d]pyrimidine-2,2’-[1,3,4]thiadiazol]-4(3H)-one is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-acetyl-7-methyl-3,3’-diphenyl-5,6,7,8-tetrahydro-1H,3’H-spiro[1-benzothieno[2,3-d]pyrimidine-2,2’-[1,3,4]thiadiazol]-4(3H)-one typically involves multi-step organic reactions. The starting materials often include benzothiophene derivatives, pyrimidine derivatives, and thiadiazole derivatives. The reaction conditions usually require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5’-acetyl-7-methyl-3,3’-diphenyl-5,6,7,8-tetrahydro-1H,3’H-spiro[1-benzothieno[2,3-d]pyrimidine-2,2’-[1,3,4]thiadiazol]-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5’-acetyl-7-methyl-3,3’-diphenyl-5,6,7,8-tetrahydro-1H,3’H-spiro[1-benzothieno[2,3-d]pyrimidine-2,2’-[1,3,4]thiadiazol]-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5’-acetyl-7-methyl-3,3’-diphenyl-5,6,7,8-tetrahydro-1H,3’H-spiro[1-benzothieno[2,3-d]pyrimidine-2,2’-[1,3,4]thiadiazol]-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5’-acetyl-7-methyl-3,3’-diphenyl-5,6,7,8-tetrahydro-1H,3’H-spiro[1-benzothieno[2,3-d]pyrimidine-2,2’-[1,3,4]thiadiazol]-4(3H)-one is unique due to its spiro structure, which imparts specific chemical and biological properties not found in other similar compounds
Properties
Molecular Formula |
C26H24N4O2S2 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
5-acetyl-7'-methyl-3,3'-diphenylspiro[1,3,4-thiadiazole-2,2'-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine]-4'-one |
InChI |
InChI=1S/C26H24N4O2S2/c1-16-13-14-20-21(15-16)33-24-22(20)25(32)29(18-9-5-3-6-10-18)26(27-24)30(19-11-7-4-8-12-19)28-23(34-26)17(2)31/h3-12,16,27H,13-15H2,1-2H3 |
InChI Key |
GVZKHAHECVZDFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C4(N3)N(N=C(S4)C(=O)C)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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